

# The Allosteric Binding Site of WD-890 on TYK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WD-890    |           |
| Cat. No.:            | B12386489 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

WD-890 is a novel, orally available, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) that demonstrates high potency and selectivity.[1][2] It targets the catalytically inactive pseudokinase (JH2) domain of TYK2, a member of the Janus kinase (JAK) family.[1][2] This mode of action distinguishes it from traditional ATP-competitive JAK inhibitors that target the highly conserved catalytic (JH1) domain, leading to a more favorable selectivity profile and a promising therapeutic window for the treatment of various autoimmune and inflammatory diseases.[1][3][4] This technical guide provides an in-depth overview of the binding site of WD-890 on TYK2, including its mechanism of action, quantitative binding data from analogous compounds, detailed experimental protocols for characterization, and a visualization of the relevant biological pathways and experimental workflows.

# Mechanism of Action: Allosteric Inhibition via the Pseudokinase (JH2) Domain

TYK2, like other members of the JAK family, is a multidomain protein comprising a kinase (JH1) domain, a pseudokinase (JH2) domain, a SH2 domain, and a FERM domain.[3] The JH2 domain, despite lacking catalytic activity, plays a crucial regulatory role by exerting an autoinhibitory effect on the adjacent JH1 domain.[3][5][6] In the inactive state, the JH2 domain interacts with the JH1 domain, preventing its activation.[5][7]







**WD-890** and similar allosteric inhibitors bind to a pocket within the JH2 domain that is analogous to the ATP-binding site in active kinases.[5][8] This binding event stabilizes the autoinhibitory conformation of TYK2, locking the enzyme in its inactive state.[3][5] This allosteric inhibition prevents the receptor-mediated conformational changes necessary for JH1 domain activation and subsequent downstream signaling.[3] This mechanism effectively blocks the signaling cascades of key cytokines implicated in autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[1][3]

## **TYK2 Signaling Pathway**

The following diagram illustrates the TYK2 signaling pathway and the inhibitory action of **WD-890**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery of WD-890: A novel allosteric TYK2 inhibitor for the treatment of multiple autoimmune diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 4. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the pseudokinase-kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine Kinase 2-mediated Signal Transduction in T Lymphocytes Is Blocked by Pharmacological Stabilization of Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Allosteric Binding Site of WD-890 on TYK2: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12386489#what-is-the-binding-site-of-wd-890-on-tyk2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com